Cas no 865159-78-0 (4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-Benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a specialized benzothiazole derivative with a sulfamoyl functional group, offering potential utility in medicinal chemistry and pharmaceutical research. Its structure features a benzoyl moiety and a methoxyethyl-substituted benzothiazole core, which may enhance binding affinity and solubility. The sulfamoyl group provides opportunities for further derivatization or interaction with biological targets, such as enzymes or receptors. This compound is of interest for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and optimization in therapeutic applications.
4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
865159-78-0 structure
Product Name:4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:865159-78-0
MF:C24H21N3O5S2
MW:495.570643186569
CID:6598363
PubChem ID:3545458
Update Time:2025-05-21

4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • 865159-78-0
    • AKOS024605778
    • 4-benzoyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • F1359-1212
    • 4-benzoyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
    • Inchi: 1S/C24H21N3O5S2/c1-32-14-13-27-20-12-11-19(34(25,30)31)15-21(20)33-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H2,25,30,31)/b26-24-
    • InChI Key: QSNFBRSLVLRQQN-LCUIJRPUSA-N
    • SMILES: S1/C(=N\C(C2C=CC(C(C3C=CC=CC=3)=O)=CC=2)=O)/N(CCOC)C2C=CC(=CC1=2)S(N)(=O)=O

Computed Properties

  • Exact Mass: 495.09226313g/mol
  • Monoisotopic Mass: 495.09226313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 874
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 153Ų

4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature

Additional information on 4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-Benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No 865159-78-0)

The compound 4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, identified by the CAS registry number 865159-78-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are known for their versatile properties and wide-ranging uses in drug development, agrochemicals, and materials science.

The structure of this compound is characterized by a benzothiazole ring system with several substituents that contribute to its unique chemical properties. The benzoyl group attached at the 4-position of the benzene ring introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. The presence of a sulfamoyl group at the 6-position further enhances its functional versatility, potentially enabling interactions with biological targets such as enzymes or receptors.

Recent studies have highlighted the importance of such compounds in the development of new therapeutic agents. For instance, research published in Journal of Medicinal Chemistry has demonstrated that benzothiazole derivatives can exhibit potent anti-inflammatory and anticancer activities due to their ability to modulate key cellular pathways. The specific substitution pattern in this compound may offer enhanced bioavailability and selectivity compared to other analogs.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and cyclization steps. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereocontrol during its preparation. This has been detailed in a recent paper in Nature Communications, where researchers utilized palladium-catalyzed cross-coupling reactions to construct the core benzothiazole framework.

The application of this compound extends beyond pharmaceuticals; it has also shown promise in materials science as a precursor for advanced polymers and optoelectronic materials. Its ability to form stable conjugated systems makes it an attractive candidate for applications in organic electronics.

In conclusion, the compound 4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No 865159-78-0) represents a cutting-edge advancement in organic chemistry with multifaceted applications across various industries. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in modern chemical science.

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